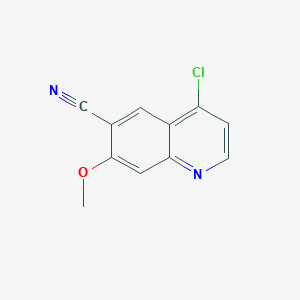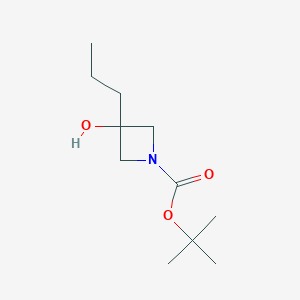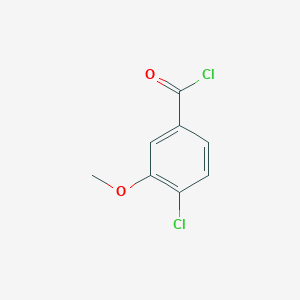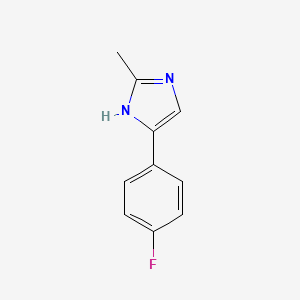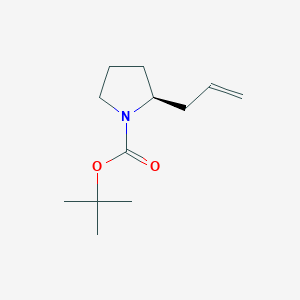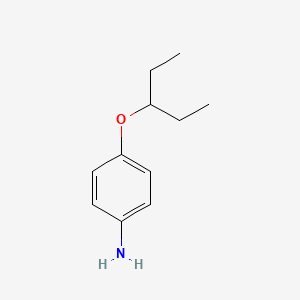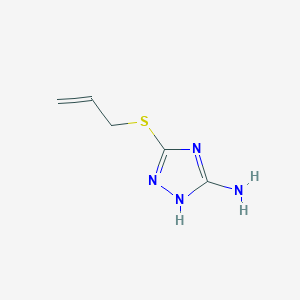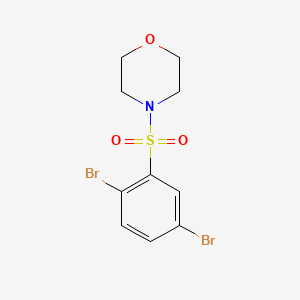
4-((2,5-Dibromophenyl)sulfonyl)morpholine
Übersicht
Beschreibung
“4-((2,5-Dibromophenyl)sulfonyl)morpholine” is a chemical compound that has gained attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H11Br2NO3S and a molecular weight of 385.07 g/mol .
Molecular Structure Analysis
The molecular structure of “4-((2,5-Dibromophenyl)sulfonyl)morpholine” consists of a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The morpholine ring is substituted at the 4-position with a sulfonyl group that is further substituted with a 2,5-dibromophenyl group .Wissenschaftliche Forschungsanwendungen
Antibiotic Modulation and Microbial Resistance
- A study explored the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine. This compound, part of the sulfonamide class, was investigated for its antimicrobial and modulating activity against bacteria like Staphylococcus aureus, Escherichia coli, and various strains of fungi. Notable results were seen in the reduction of minimum inhibitory concentration (MIC) when used with amikacin against P. aeruginosa, showcasing its potential in combating resistant microbial strains (Oliveira et al., 2015).
Synthetic and Structural Chemistry
- Research on the synthesis and antimicrobial activity of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline (a linezolid intermediate) highlighted the compound's utility in chemical synthesis. The study not only focused on the synthetic process but also explored the molecular docking to predict the compound's interaction at the enzymatic level, indicating its structural significance and potential biological applications (Janakiramudu et al., 2017).
- Another investigation reported a novel, eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. It highlighted the use of sulfonyl chlorides as starting materials and emphasized the green chemistry aspect by utilizing water and sodium carbonate as HCl scavengers. The process's efficacy was proven by high yields and purity, and the synthesized compounds were thoroughly characterized using various analytical techniques (Almarhoon et al., 2019).
Polymer Science and Material Chemistry
- The synthesis and reaction of poly(4‘-fluoro-2,5-diphenyl sulfone) with various nucleophiles via aromatic substitution were explored to produce derivatized poly(paraphenylene) thermoplastics and thermosets. The study's findings are crucial in the polymer science domain, especially for creating materials with specific thermal and solubility properties (Bloom & Sheares, 2001).
Biological and Medicinal Chemistry
- A series of studies focused on the synthesis and biological evaluation of compounds containing the morpholine moiety, emphasizing their potential as anticancer agents, enzyme inhibitors, and antimicrobial agents. These studies demonstrate the compound's versatility and potential in drug discovery and development (Gaur et al., 2022; Kravchenko et al., 2005; Rayes et al., 2010).
Eigenschaften
IUPAC Name |
4-(2,5-dibromophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOOIVZNXLOPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dibromophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



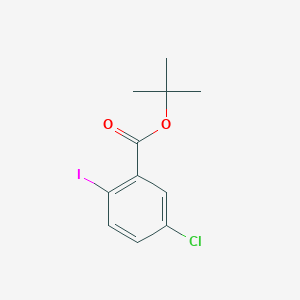
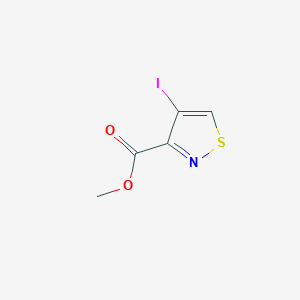
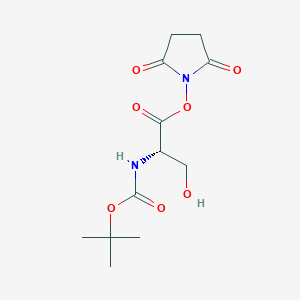
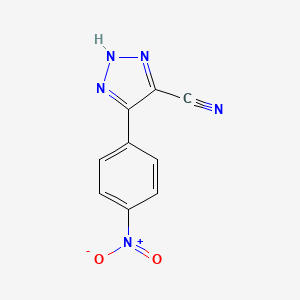
![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)
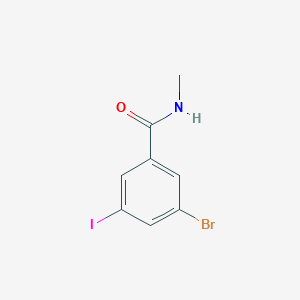
![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)
